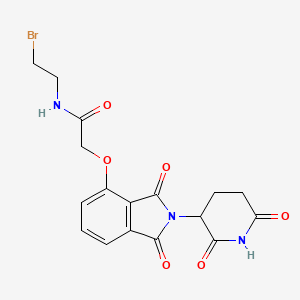
Thalidomide-O-acetamido-C2-Br
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Thalidomide-O-acetamido-C2-Br is a derivative of thalidomide, a compound historically known for its teratogenic effects but also for its therapeutic potential in various diseases. This compound is designed to enhance the properties of thalidomide by incorporating an acetamido group and a bromine atom, which may influence its biological activity and chemical reactivity.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Thalidomide-O-acetamido-C2-Br typically involves the modification of thalidomide through a series of chemical reactions. The process begins with the acylation of thalidomide to introduce the acetamido group. This is followed by the bromination of the resulting intermediate to obtain the final product. The reaction conditions often include the use of acetic anhydride for acylation and bromine or a brominating agent for the bromination step.
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This involves optimizing reaction conditions to ensure high yield and purity, using industrial-grade reagents, and employing large-scale reactors. The process would also include purification steps such as recrystallization or chromatography to isolate the final product.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the acetamido group, leading to the formation of corresponding oxides.
Reduction: The compound can be reduced under specific conditions, potentially affecting the bromine atom or the acetamido group.
Substitution: The bromine atom in this compound makes it susceptible to nucleophilic substitution reactions, where the bromine can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed in substitution reactions.
Major Products:
Oxidation: Oxidized derivatives of the acetamido group.
Reduction: Reduced forms of the compound with altered functional groups.
Substitution: New compounds with different substituents replacing the bromine atom.
科学研究应用
Thalidomide-O-acetamido-C2-Br has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential effects on cellular processes and protein interactions.
Medicine: Investigated for its therapeutic potential in treating diseases such as cancer and inflammatory conditions.
Industry: Utilized in the development of new materials and chemical products.
作用机制
The mechanism of action of Thalidomide-O-acetamido-C2-Br involves its interaction with molecular targets such as cereblon, a component of the E3 ubiquitin ligase complex. By binding to cereblon, the compound can modulate the degradation of specific proteins, influencing various cellular pathways. This mechanism is similar to that of thalidomide but may be enhanced or altered due to the presence of the acetamido and bromine groups.
相似化合物的比较
Thalidomide: The parent compound, known for its immunomodulatory and anti-inflammatory properties.
Lenalidomide: A derivative of thalidomide with enhanced therapeutic effects and reduced side effects.
Pomalidomide: Another thalidomide derivative with potent anti-cancer activity.
Uniqueness: Thalidomide-O-acetamido-C2-Br is unique due to the presence of the acetamido group and bromine atom, which may confer distinct chemical and biological properties compared to other thalidomide derivatives. These modifications can influence its reactivity, stability, and interaction with molecular targets, potentially leading to new therapeutic applications and research opportunities.
属性
分子式 |
C17H16BrN3O6 |
|---|---|
分子量 |
438.2 g/mol |
IUPAC 名称 |
N-(2-bromoethyl)-2-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxyacetamide |
InChI |
InChI=1S/C17H16BrN3O6/c18-6-7-19-13(23)8-27-11-3-1-2-9-14(11)17(26)21(16(9)25)10-4-5-12(22)20-15(10)24/h1-3,10H,4-8H2,(H,19,23)(H,20,22,24) |
InChI 键 |
HHAOFYBKZHSXDM-UHFFFAOYSA-N |
规范 SMILES |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)OCC(=O)NCCBr |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















